ML352

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML352 is a novel, noncompetitive inhibitor of the presynaptic choline transporter. It has been identified as a high-affinity and selective inhibitor, making it a potent tool for the manipulation of choline transporter activity. The choline transporter is crucial for the synthesis of acetylcholine, a neurotransmitter involved in various physiological functions such as motor control, attention, learning, and memory .

Preparation Methods

The synthesis of ML352 involves several steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions, such as nucleophilic substitution and cyclization. The final product is obtained through purification techniques like column chromatography. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

ML352 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

ML352 operates by inhibiting choline uptake through the CHT, thereby affecting acetylcholine synthesis. Its high affinity for CHT is characterized by a Ki value of approximately 92 nM, indicating strong binding and inhibition capabilities. Importantly, this compound does not inhibit acetylcholinesterase or choline acetyltransferase, nor does it interact with other neurotransmitter transporters such as those for dopamine, serotonin, or norepinephrine .

In Vitro Studies

In cellular models, this compound has demonstrated noncompetitive inhibition of choline uptake in intact cells and synaptosomes. It also reduces the density of hemicholinium-3 binding sites in membrane assays, suggesting allosteric interactions with the transporter . This specificity positions this compound as a valuable tool for exploring cholinergic signaling pathways without the confounding effects seen with less selective agents.

In Vivo Studies

Pharmacokinetic studies indicate that this compound has significant central nervous system (CNS) penetration and rapid clearance rates in animal models. These properties make it suitable for in vivo studies aimed at understanding altered cholinergic signaling and its behavioral implications .

Potential Therapeutic Applications

This compound's unique profile suggests several potential applications in therapeutic contexts:

- Cholinergic Imaging : Given its ability to modulate CHT activity, this compound could serve as a platform for developing imaging agents that visualize cholinergic activity in the brain.

- Neurological Disorders : The modulation of acetylcholine levels may have implications for treating conditions such as Alzheimer's disease, schizophrenia, and other disorders characterized by dysregulated cholinergic signaling.

- Behavioral Studies : this compound can be utilized to investigate the role of cholinergic signaling in various behavioral paradigms in rodent models, providing insights into learning, memory, and attention mechanisms .

Case Study 1: Cholinergic Modulation in Rodents

A study utilizing this compound demonstrated its efficacy in altering behavioral responses linked to cholinergic signaling. The compound was administered to rodents, resulting in observable changes in attention and learning tasks. The findings suggest that this compound can effectively probe the role of CHT in these processes .

Case Study 2: Development of CHT Inhibitors

Research focused on optimizing this compound led to the identification of additional compounds with improved pharmacological profiles. This work illustrates how initial findings with this compound can inform the development of next-generation CHT inhibitors that may offer enhanced therapeutic benefits .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Target | Choline Transporter (CHT) |

| Mechanism | Noncompetitive inhibitor |

| Affinity (K_i) | 92 nM |

| Inhibition | Choline uptake |

| CNS Penetration | Significant |

| Clinical Stage | Preclinical |

Mechanism of Action

ML352 exerts its effects by inhibiting the presynaptic choline transporter in a noncompetitive manner. This inhibition reduces the uptake of choline, thereby decreasing the synthesis of acetylcholine. The molecular targets of this compound include the choline transporter, and it interacts with the transporter in an allosteric manner, meaning it binds to a site other than the active site to exert its inhibitory effect .

Comparison with Similar Compounds

ML352 is unique compared to other choline transporter inhibitors due to its high affinity and selectivity. Similar compounds include:

Hemicholinium-3: Another choline transporter inhibitor, but it has a different mechanism of action and lower selectivity.

Vesamicol: Inhibits the vesicular acetylcholine transporter, affecting acetylcholine storage rather than synthesis.

Ladostigil: A multifunctional drug that inhibits acetylcholinesterase and monoamine oxidase, but not the choline transporter .

This compound stands out due to its specific inhibition of the choline transporter without affecting other related enzymes or transporters, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

ML352 is a novel compound identified as a potent and selective inhibitor of the presynaptic choline transporter (CHT). This compound has garnered attention for its potential applications in cholinergic imaging and therapeutic development. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a noncompetitive inhibitor of the CHT, which is crucial for acetylcholine (ACh) synthesis. The compound exhibits a high affinity for this transporter with a dissociation constant (Ki) of approximately 92 nM . This selectivity is significant as this compound does not inhibit other key enzymes or transporters involved in neurotransmission, such as acetylcholinesterase (AChE) or choline acetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters.

Key Findings:

- Inhibition Characteristics : this compound shows noncompetitive inhibition of choline uptake in various cellular models, including transfected cells and synaptosomes. The kinetics indicate that it reduces the maximum rate of transport (Vmax) without altering the affinity for choline (Km) .

- Allosteric Interactions : The compound appears to interact with an allosteric site on the CHT, as evidenced by reduced hemicholinium-3 (HC-3) binding in membrane assays .

Pharmacokinetics

Pharmacokinetic studies of this compound reveal several important characteristics:

- CNS Penetration : this compound demonstrates significant central nervous system (CNS) penetration, suggesting its potential efficacy in treating CNS disorders .

- Metabolism : The compound exhibits limited in vitro metabolism and rapid clearance, which may influence dosing regimens in therapeutic applications .

Comparative Data Table

The following table summarizes the key pharmacological properties of this compound compared to other known CHT inhibitors:

| Property | This compound | HC-3 | Other CHT Inhibitors |

|---|---|---|---|

| Type of Inhibition | Noncompetitive | Competitive | Varies |

| Ki (nM) | 92 | 128.6 | Varies |

| CNS Penetration | High | Moderate | Varies |

| Selectivity | High | Low | Varies |

| Effect on AChE/ChAT | None | Inhibitory | Varies |

Case Studies

- Cholinergic Imaging : A study demonstrated that this compound could enhance cholinergic signaling without off-target effects commonly associated with competitive inhibitors. This property makes it a promising candidate for imaging studies aimed at visualizing cholinergic activity in vivo .

- Therapeutic Potential : Research indicates that this compound may be beneficial in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. Its ability to selectively inhibit CHT could lead to increased levels of ACh, potentially improving cognitive function .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ML352, and how is its inhibitory activity quantified in vitro?

this compound acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT), with Ki values of 92 nM (human CHT-expressing HEK293 cells) and 166 nM (mouse forebrain synaptosomes) . To quantify inhibition, researchers employ radiolabeled choline uptake assays, comparing treated and untreated samples. Key controls include using CHT-negative cell lines and validating results with orthogonal methods like fluorescence-based transport assays. Data should be normalized to protein content and analyzed via nonlinear regression to derive inhibition constants .

Q. What experimental protocols are recommended for validating this compound’s specificity for CHT over other acetylcholine-related targets?

- Step 1 : Perform competitive binding assays against acetylcholinesterase (AChE) and nicotinic/muscarinic receptors.

- Step 2 : Use CHT-knockout models or RNAi-mediated CHT suppression to confirm target dependence.

- Step 3 : Compare this compound’s activity with structurally related analogs (e.g., VU6001221) to assess off-target effects . Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can researchers ensure the chemical purity and stability of this compound in experimental setups?

- Analytical Methods : Use HPLC (≥95% purity threshold) and mass spectrometry for identity confirmation.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.

- Storage : Prepare stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, and validate activity after long-term storage .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s inhibitory potency between high-throughput screening (HTS) and follow-up studies?

Discrepancies may arise from assay variability (e.g., HTS vs. low-throughput validation) or compound aggregation. Mitigation strategies:

- Replicate Experiments : Use triplicate measurements across independent batches.

- Aggregation Testing : Include detergent controls (e.g., 0.01% Triton X-100) to rule out nonspecific effects.

- Data Normalization : Adjust for batch effects using z-score transformations .

Q. What methodological approaches optimize this compound’s pharmacokinetic (PK) properties for in vivo neurochemical studies?

- Structural Optimization : Introduce metabolically stable groups (e.g., fluorination) to enhance half-life.

- CNS Penetration : Measure brain-to-plasma ratios via LC-MS/MS after systemic administration.

- Dose Conversion : Use allometric scaling (e.g., mouse-to-human) based on body surface area .

Q. How can in vitro findings with this compound be translated to in vivo models of cholinergic dysfunction?

- Model Selection : Use CHT-deficient rodents or disease models (e.g., Alzheimer’s).

- Biomarkers : Monitor extracellular acetylcholine via microdialysis post-ML352 administration.

- Behavioral Correlates : Pair neurochemical data with cognitive tests (e.g., Morris water maze) .

Q. What statistical frameworks are appropriate for analyzing contradictory data in this compound’s dose-response relationships?

- Bayesian Hierarchical Models : Account for inter-experiment variability.

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.

- Meta-Analysis : Pool data from multiple studies using random-effects models .

Q. Methodological Best Practices

Designing a Robust Experimental Workflow for this compound Studies

Ethical and Reporting Standards for this compound Research

Properties

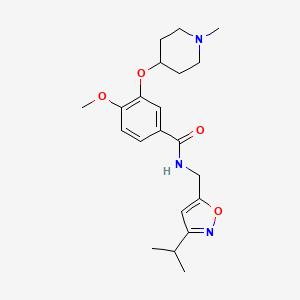

IUPAC Name |

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVOWHFRUAMCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.